BIBP 3226

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

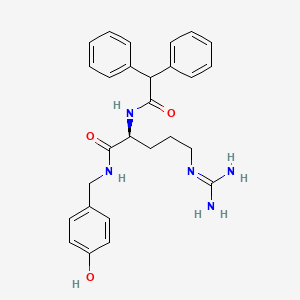

The compound “BIBP 3226” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a complex structure with multiple functional groups, including amides, phenyl rings, and a guanidine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the amide bond: The reaction between an amine and a carboxylic acid derivative (such as an acid chloride or anhydride) to form the amide linkage.

Introduction of the guanidine group: This can be achieved by reacting an amine with a guanidine derivative under basic conditions.

Attachment of the phenyl rings: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

Final coupling: The final step may involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the guanidine moiety.

Reduction: Reduction reactions could target the amide bonds or the guanidine group.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

Cardiovascular Research

Role in Blood Pressure Regulation

BIBP 3226 has been instrumental in elucidating the physiological roles of Neuropeptide Y (NPY) and Y1 receptors in blood pressure regulation. Studies have shown that while antagonism of Y1 receptors does not significantly affect basal blood pressure, it can attenuate stress-induced hypertension. This suggests that NPY is predominantly released during stress, which activates the sympathetic nervous system .

Case Study: Stress-Induced Hypertension

In a study investigating the effects of this compound on stress-induced hypertension, researchers found that administration of this compound significantly reduced hypertension triggered by stressors in animal models. This supports the hypothesis that Y1 receptors play a critical role in mediating cardiovascular responses to stress .

Neurobiology

Effects on Anxiety and Appetite Regulation

this compound has been used to explore the anxiogenic and anorectic effects associated with Y1 receptor activation. The compound blocks the release of corticotropin-releasing hormone (CRH), which is involved in the body's stress response . By inhibiting these pathways, this compound provides insights into potential therapeutic targets for anxiety disorders and appetite regulation.

Case Study: Behavioral Changes Under Stress

In experiments where this compound was administered intracerebroventricularly to rats subjected to repeated stress, significant alterations were observed in gastric motility and colonic transit. The antagonist abolished habituation mechanisms, leading to increased CRF levels and delayed gastric emptying. These findings highlight the compound's role in modulating neuroendocrine responses under stress .

Metabolic Studies

Impact on Bone Regeneration

Recent research has indicated that this compound may be beneficial in bone regeneration studies. The compound's ability to selectively antagonize Y1 receptors has been linked to enhanced osteogenic activity, making it a candidate for therapeutic applications in bone healing .

Quantification Methods

A validated HPLC-MS/MS method has been developed for quantifying this compound at picogram levels, allowing for detailed studies on its effects within biological systems. This method demonstrated high sensitivity and specificity, facilitating research into its role in various physiological processes .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cardiovascular Research | Investigating blood pressure regulation and stress responses | Attenuates stress-induced hypertension |

| Neurobiology | Exploring anxiety regulation and appetite control | Anxiogenic effects; alters gastric motility |

| Metabolic Studies | Assessing impacts on bone regeneration | Potential enhancement of osteogenic activity |

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-5-(aminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide

- (2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-methoxyphenyl)methyl]pentanamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Propriétés

Formule moléculaire |

C27H31N5O3 |

|---|---|

Poids moléculaire |

473.6 g/mol |

Nom IUPAC |

(2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |

InChI |

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1 |

Clé InChI |

KUWBXRGRMQZCSS-QHCPKHFHSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |

Synonymes |

BIBP 3226 BIBP 3435 BIBP-3226 BIBP-3435 BIBP3226 N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.